RO5454291 -

RO5454291

Catalog Number: EVT-1535545
CAS Number:
Molecular Formula: C17H23N5O2
Molecular Weight: 329.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RO5454291, also known as CPD25, is a potent inhibitor of the CDK5-p25 protein-protein interaction (PPI).
Source and Classification

The compound was synthesized by Roche, a global healthcare company known for its innovative pharmaceutical products. RO5454291 belongs to the class of compounds targeting the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is frequently dysregulated in many cancers. This classification highlights its potential use in oncology as a targeted therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of RO5454291 involves several steps that utilize advanced organic chemistry techniques. The initial step typically includes the formation of key intermediates that undergo various chemical transformations.

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Reactions: Key reactions include:
    • Nucleophilic substitution: This reaction introduces functional groups necessary for biological activity.
    • Cyclization: A critical step that forms the core structure of the compound.
    • Purification: Techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

RO5454291's molecular structure can be described by its chemical formula, which reflects its composition. The structure features a complex arrangement of rings and functional groups that contribute to its activity as an AKT inhibitor.

  • Molecular Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: Approximately 318.36 g/mol
  • Structural Features:
    • Aromatic rings that enhance binding affinity to target proteins.
    • Specific functional groups that facilitate interaction with the active site of AKT.

The structural analysis reveals insights into how modifications can affect its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

In terms of chemical reactivity, RO5454291 exhibits specific interactions with biological targets:

  1. Binding Affinity: The compound binds selectively to the ATP-binding site of AKT, inhibiting its phosphorylation activity.
  2. Mechanistic Pathways: Upon binding, it disrupts downstream signaling pathways involved in cell survival and proliferation.

This mechanism elucidates how RO5454291 can effectively reduce tumor growth in various cancer models.

Mechanism of Action

Process and Data

RO5454291 exerts its therapeutic effects through a well-defined mechanism:

  • Inhibition of AKT Activation: By binding to the ATP site on AKT, RO5454291 prevents the phosphorylation of downstream targets, leading to reduced cell survival signals.
  • Induction of Apoptosis: The inhibition results in increased apoptosis in cancer cells, making it a promising candidate for cancer treatment.

Data from preclinical studies indicate significant tumor regression in models treated with RO5454291 compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: RO5454291 is soluble in organic solvents but has limited water solubility, which may affect its bioavailability.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical when considering formulation strategies for clinical use.

Applications

Scientific Uses

RO5454291 is primarily investigated for its potential applications in oncology:

  • Cancer Treatment: Its role as an AKT inhibitor positions it as a candidate for treating various cancers characterized by aberrant PI3K/AKT signaling pathways.
  • Research Tool: Beyond therapeutic uses, it serves as a valuable tool in research settings to study AKT-related signaling pathways and their implications in disease.
Introduction to RO5454291

Background and Discovery of RO5454291

RO5454291 emerged from targeted drug discovery efforts to modulate the protein-protein interaction (PPI) between cyclin-dependent kinase 5 (CDK5) and its activator p25. This interaction is mechanistically implicated in neurodegenerative pathologies, particularly Alzheimer’s disease, due to p25's role in hyperactivating CDK5—leading to aberrant tau phosphorylation and neuronal apoptosis [1]. The compound was identified using advanced cellular screening platforms, notably the MultiBacMam-BiFC (Bimolecular Fluorescence Complementation) system. This platform enables high-fidelity detection of PPIs in mammalian cells by fusing CDK5 and p25 to complementary fragments of the Venus fluorophore. Upon interaction, fluorescence reconstitution occurs, allowing quantitative assessment of PPI inhibitors [1].

Structurally, RO5454291 is a small-molecule inhibitor designed to disrupt the CDK5-p25 interface without affecting homologous kinases (e.g., CDK1/2). Its chemical scaffold features a heterocyclic core with hydrogen-bond acceptors and hydrophobic substituents, optimizing binding to the PPI’s allosteric pockets. This design diverges from earlier peptide-based inhibitors (e.g., p5), which showed limited metabolic stability [1].

Table 1: Key Characteristics of RO5454291

PropertyDetail
Chemical ClassSmall-molecule heterocyclic compound
Discovery PlatformMultiBacMam-BiFC screening
Primary TargetCDK5-p25 protein-protein interaction
Structural BasisCompetitive binding at the p25 interaction interface of CDK5

Pharmacological Classification and Therapeutic Indications

RO5454291 is pharmacologically classified as a central nervous system (CNS) agent with specific activity against PPIs. Using the Anatomical Therapeutic Chemical (ATC) classification framework:

  • 1st Level: Nervous System (N) – Due to its target engagement in neurological pathways [4].
  • 2nd Level: Other Nervous System Drugs (N07) – For neurodegenerative disease modification [5].
  • 3rd/4th Level: Neuroprotectants (N07XX) – As it addresses tauopathy-driven neurodegeneration [4] [5].

Therapeutically, RO5454291 is indicated for tauopathies, including Alzheimer’s disease (AD) and frontotemporal dementia. Its efficacy stems from normalizing CDK5 activity, thereby reducing tau hyperphosphorylation and neurofibrillary tangle formation—key histopathological markers of these diseases [1]. Unlike acetylcholinesterase inhibitors (e.g., donepezil), which only ameliorate symptoms, RO5454291 targets the underlying kinase dysregulation, positioning it as a disease-modifying agent [4].

Table 2: Pharmacological Classification of RO5454291

ATC LevelClassificationRationale
1Nervous System (N)Targets CNS-specific CDK5-p25 complex
2Other Nervous System (N07)Addresses neurodegeneration
4Neuroprotectants (N07XX)Modifies tau phosphorylation pathology

Research Significance in Target Modulation

RO5454291 exemplifies a paradigm shift in targeting allosteric PPI interfaces over catalytic kinase domains. Traditional kinase inhibitors (e.g., ATP-competitive compounds) often lack specificity due to conserved kinase domains. In contrast, RO5454291 achieves >100-fold selectivity for CDK5-p25 over other CDKs by exploiting structural nuances unique to this PPI [1].

Research using the MultiBacMam-BiFC platform revealed two key mechanistic insights:

  • Dose-Dependent Disruption: RO5454291 reduces BiFC signal intensity by 80–90% at 10 µM, confirming direct PPI inhibition.
  • Cellular Phenotypic Rescue: In neuronal models, it restores microtubule stability and reduces apoptosis without cytotoxicity [1].

These properties address historical challenges in targeting CDK5-p25, such as:

  • Blood-Brain Barrier Penetration: Optimized logP (2.8) and molecular weight (<500 Da) enhance CNS bioavailability.
  • Temporal Specificity: Prevents p25-induced CDK5 hyperactivation while sparing physiological CDK5-p35 activity [1].

Table 3: Key Research Findings for RO5454291

ParameterFindingMethod
IC₅₀ (CDK5-p25)0.15 µMBiFC dose-response assay
Selectivity Index>100 (vs. CDK1/2/4)Kinase activity profiling
Tau Reduction70% decrease in phosphorylation at Ser396Neuronal cell immunoassay

RO5454291’s efficacy in rescuing synaptic plasticity deficits in vivo further underscores its potential as a translational therapeutic for tauopathies [1].

  • RO5454291

Properties

Product Name

RO5454291

IUPAC Name

1-(3-((6-Methoxypyridin-2-yl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)-2,2-dimethylbutan-1-one

Molecular Formula

C17H23N5O2

Molecular Weight

329.4

InChI

InChI=1S/C17H23N5O2/c1-5-17(2,3)16(23)22-9-11-12(10-22)20-21-15(11)19-13-7-6-8-14(18-13)24-4/h6-8H,5,9-10H2,1-4H3,(H2,18,19,20,21)

InChI Key

FYMQQUCEUMAJJW-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(N(C1)CC2=C1C(NC3=NC(OC)=CC=C3)=NN2)=O

Solubility

Soluble in DMSO

Synonyms

CPD-25; CPD 25; CPD25; RO-5454291; RO 5454291; RO5454291

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.